molecular formula C16H20N2 B8804512 3-(1-isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

3-(1-isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Cat. No.: B8804512
M. Wt: 240.34 g/mol
InChI Key: OCHVBLDZZMKZDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a useful research compound. Its molecular formula is C16H20N2 and its molecular weight is 240.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

3-(1-propan-2-yl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole

InChI

InChI=1S/C16H20N2/c1-12(2)18-9-7-13(8-10-18)15-11-17-16-6-4-3-5-14(15)16/h3-7,11-12,17H,8-10H2,1-2H3

InChI Key

OCHVBLDZZMKZDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(=CC1)C2=CNC3=CC=CC=C32

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5 g of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, 50 ml of dimethylformamide, 5.25 g of sodium carbonate and 2.7 ml of 2-iodopropane were stirred under an inert atmosphere and the mixture was then added dropwise over 20 hours to 400 ml of water. The mixture was stirred for 30 minutes, was allowed to crystallize and was then vacuum filtered. The recovered product was washed and dried at 50° C. under reduced pressure to obtain 5.8 g of 3-(1-isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole melting at 178° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5.25 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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